1-(4-Nitrophenyl)-6-phenylhexatriene
Description
1-(4-Nitrophenyl)-6-phenylhexatriene is a polyene derivative featuring a hexatriene backbone substituted with a 4-nitrophenyl group at one terminus and a phenyl group at the other. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, which likely influence its photophysical behavior, including absorption/emission spectra, quantum yield, and interactions with lipid bilayers. Such compounds are critical tools in biophysical research, particularly for investigating membrane fluidity, polarity, and oxygen diffusion in cellular systems .
Properties
CAS No. |
20264-90-8 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-nitro-4-(6-phenylhexa-1,3,5-trienyl)benzene |
InChI |
InChI=1S/C18H15NO2/c20-19(21)18-14-12-17(13-15-18)11-5-2-1-4-8-16-9-6-3-7-10-16/h1-15H |
InChI Key |
AYKBAOXEJOHWEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 1-(4-nitrophenyl)-6-phenylhexatriene and its analogs:
Key Findings from Comparative Studies:
Membrane Localization: DPH penetrates deeply into the hydrophobic core of lipid bilayers due to its neutral, aromatic structure. TMA-DPH, with its charged trimethylamino group, resides closer to the membrane surface, making it sensitive to interfacial dynamics .
Oxygen Diffusion Sensitivity :
- In cholesterol-enriched endothelial cells, TMA-DPH and DPH were used to correlate membrane rigidification with reduced oxygen diffusion. Increased cholesterol decreased oxygen permeability, particularly in membrane mid-regions .
- The nitro group’s electron-withdrawing nature could enhance quenching sensitivity to oxygen, making this compound a candidate for studying oxidative stress in membranes.
Fluorescence Properties: DPH exhibits strong fluorescence in non-polar environments but is prone to photobleaching. TMA-DPH’s fluorescence is less intense but more stable in aqueous interfaces. The nitro group in this compound may reduce quantum yield compared to DPH but improve photostability due to decreased electron density in the conjugated system.
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